Cervinomycin A2
Overview
Description
Cervinomycin A2 is a potent anti-anaerobic and anti-mycoplasmal antibiotic . It is produced by Streptomyces cervinus sp. nov . The antibiotic possesses a novel xanthone skeleton and is barely soluble in most solvents .
Synthesis Analysis
Synthetic studies toward Cervinomycin A2, a heptacyclic xantheno-isoquinolone antibiotic, have been described . Two convergent general strategies involving sequential annelations from similar D-ring intermediates with AB- and FG-ring fragments have been presented .Molecular Structure Analysis
The structure of Cervinomycin A2 involves a polycyclic structure containing a xanthone skeleton . The molecule contains a total of 66 bond(s). There are 45 non-H bond(s), 22 multiple bond(s), 2 rotatable bond(s), 5 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 6 six-membered ring(s), 1 nine-membered ring(s), 5 ten-membered ring(s), 1 tertiary amide(s) (aromatic), 3 ketone(s) (aromatic), 1 aromatic hydroxyl(s) .Chemical Reactions Analysis
The structure of Cervinomycin A1 was confirmed to be a hydroquinone of Cervinomycin A2 from the evidences that oxidation of Cervinomycin A1 with Ag2O and acetylation of Cervinomycin A1 with (CH3CO)2O in pyridine afforded quantitatively Cervinomycin A2 .Physical And Chemical Properties Analysis
Cervinomycin A2 has a melting point (dec) >290°C . It is barely soluble in most solvents .Scientific Research Applications
Antibacterial Activity Against Anaerobes
Cervinomycin A2 has been identified as a potent antibiotic with strong inhibitory activity against anaerobic bacteria. This includes pathogens such as Clostridium perfringens , Peptococcus prevotii , and Bacteroides fragilis . The ability to target these specific bacteria makes Cervinomycin A2 a valuable asset in treating infections where anaerobic bacteria are the primary culprits.
Antimycoplasmal Properties
During the screening for antimycoplasmal antibiotics, Cervinomycin A2 showed promising results. Mycoplasma infections can be difficult to treat due to their resistance to many standard antibiotics, and Cervinomycin A2’s effectiveness in this area could lead to new treatments for these stubborn infections .
Potential in Cancer Therapy
Cervinomycin A2, along with its derivative Cervinomycin A1, has shown significant antineoplastic effects toward various cancer cells at nanomolar concentrations . This suggests that it could be used in the development of new anticancer drugs, particularly due to its ability to affect cancer cells at such low concentrations.
Role in Addressing Drug Resistance
The re-isolation of known compounds has hindered the discovery of novel natural products since the 1980s, coinciding with a growing emergence of drug resistance. Cervinomycin A2, with its unique structural pharmacophores, represents a renewed interest in “old compounds” that may offer significant bioactivity against resistant strains .
Biosynthetic Research
The biosynthesis of Cervinomycin A2 is of great interest due to its complex structure. Understanding the biosynthetic pathways can not only help in the production of Cervinomycin A2 but also in the creation of analogs with potentially enhanced properties .
Soil Ecology and Microbiology
Cervinomycin A2 is produced by Streptomyces cervinus , a soil isolate. Studying the production of Cervinomycin A2 can provide insights into soil ecology and the role of actinomycetes in producing bioactive compounds. This can further our understanding of microbial interactions and the discovery of new antibiotics .
Pharmacological Studies
The physicochemical properties of Cervinomycin A2 make it a subject of interest in pharmacological studies. Its interaction with biological membranes, distribution within the body, and the mechanisms by which it exerts its effects are crucial for developing it into a clinically useful drug .
Taxonomy of Producing Organism
The taxonomy of Streptomyces cervinus , the organism that produces Cervinomycin A2, is an important field of study. It helps in the classification and understanding of the diversity of actinomycetes, which is essential for the exploration of new antibiotics .
Future Directions
properties
IUPAC Name |
3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRBJIJTSDUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921089 | |
Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cervinomycin A2 | |
CAS RN |
82658-22-8, 113518-96-0 | |
Record name | Cervinomycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cervinomycin A2 and where is it found?
A1: Cervinomycin A2 is a polycyclic xanthone antibiotic originally isolated from a mutant strain of the bacterium Amycolata autotrophica. [] It was later also discovered as a product of the soil bacterium Streptomyces CPCC 204980. []
Q2: What is the structure of cervinomycin A2 and how has it been characterized?
A2: Cervinomycin A2 is structurally similar to cervinomycin A1, differing only by the absence of a methyl group at the 18-O position. [] Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] Researchers often employ advanced NMR techniques like HMBC and ADEQUATE experiments, along with computational methods like Density Functional Theory (DFT), to understand the complex structure and long-range couplings within the molecule. [, ]
Q3: How does the structure of cervinomycin A2 relate to its biological activity?
A4: While the provided research doesn't extensively explore structure-activity relationships for cervinomycin A2 specifically, it does highlight the significance of its dihydro-D ring in the polycyclic core structure. [] Congeners with this structural feature (cervinomycins B1-4) also exhibit cytotoxicity and antibacterial activity. [] This suggests that the dihydro-D ring plays a crucial role in the biological activity of these compounds. Further research is needed to pinpoint the precise structural elements responsible for their potency and selectivity.
Q4: Are there any computer-assisted tools that can be used to study cervinomycin A2?
A5: Yes, researchers have utilized the computer-assisted structure elucidation program, Structure Elucidator®, to analyze cervinomycin A2. [] By incorporating data from advanced NMR techniques like LR-HSQMBC, which provides information on long-range heteronuclear couplings, the program assists in understanding the complex structure of the molecule. [] This highlights the important role of computational tools in natural product research.
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